molecular formula C24H35NO18 B13829527 P-Nitrophenyl beta-D-cellotrioside

P-Nitrophenyl beta-D-cellotrioside

Cat. No.: B13829527
M. Wt: 625.5 g/mol
InChI Key: BETIRLUWOMCBBJ-ZENQEEDISA-N
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Description

P-Nitrophenyl beta-D-cellotrioside is a chromogenic substrate used primarily for the detection of cellulase activity. It is a cellotriose analog that can be hydrolyzed by enzymes such as endoglucanases and cellobiohydrolases to release p-nitrophenol, which produces a yellow color. This property makes it useful in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl beta-D-cellotrioside typically involves the glycosylation of p-nitrophenol with cellotriose. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under strict quality control to ensure consistency and reliability for research applications .

Chemical Reactions Analysis

Types of Reactions

P-Nitrophenyl beta-D-cellotrioside primarily undergoes hydrolysis reactions. Enzymes such as endoglucanases, cellobiohydrolases, and beta-glucosidases hydrolyze the compound to release p-nitrophenol and cellotriose .

Common Reagents and Conditions

    Enzymes: Endoglucanases, cellobiohydrolases, beta-glucosidases

    Conditions: Aqueous solutions, typically at neutral pH and moderate temperatures (25-37°C)

Major Products

Mechanism of Action

P-Nitrophenyl beta-D-cellotrioside exerts its effects through enzymatic hydrolysis. The compound is recognized and bound by cellulase enzymes, which catalyze the cleavage of the glycosidic bond, releasing p-nitrophenol and cellotriose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to monitor enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Nitrophenyl beta-D-cellotrioside is unique in its ability to serve as a substrate for multiple types of cellulase enzymes, including endoglucanases and cellobiohydrolases. This versatility makes it particularly valuable for comprehensive studies of cellulase activity .

Properties

Molecular Formula

C24H35NO18

Molecular Weight

625.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1

InChI Key

BETIRLUWOMCBBJ-ZENQEEDISA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

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